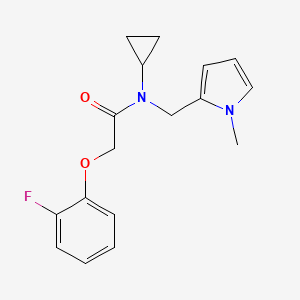
N-cyclopropyl-2-(2-fluorophenoxy)-N-((1-methyl-1H-pyrrol-2-yl)methyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclopropyl-2-(2-fluorophenoxy)-N-((1-methyl-1H-pyrrol-2-yl)methyl)acetamide, commonly known as Compound X, is a novel chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and neuroscience.
Mécanisme D'action
The mechanism of action of Compound X is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells, including the PI3K/Akt/mTOR pathway, which plays a crucial role in cell growth and survival. The compound has also been shown to interact with various receptors in the brain, including the dopamine D2 receptor, which is involved in the regulation of mood and behavior.
Biochemical and Physiological Effects:
Compound X has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of neurotransmitter release in the brain. The compound has also been shown to reduce inflammation and oxidative stress, which are implicated in the pathogenesis of various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of Compound X is its high potency and selectivity, which makes it suitable for various lab experiments. The compound is also stable and has a long half-life, making it suitable for in vivo studies. However, one of the limitations of Compound X is its low solubility in aqueous solutions, which may affect its bioavailability and limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of Compound X, including the development of novel drug formulations that enhance its bioavailability and efficacy, the identification of its molecular targets and signaling pathways, and the evaluation of its potential applications in various disease models. The compound also has potential applications in neuroscience, particularly in the study of neurotransmitter release and synaptic plasticity. Overall, Compound X has significant potential for various scientific applications, and further research is needed to fully understand its mechanisms of action and therapeutic potential.
Méthodes De Synthèse
The synthesis of Compound X involves a series of chemical reactions, starting with the reaction of 2-fluorophenol with 1-methyl-1H-pyrrole-2-carbaldehyde to form the intermediate compound, which is then reacted with cyclopropylamine and acetic anhydride to produce the final product. The synthesis method has been optimized to achieve high yield and purity of Compound X, making it suitable for various scientific applications.
Applications De Recherche Scientifique
Compound X has been extensively studied for its potential applications in medicinal chemistry, particularly in the development of novel drugs for the treatment of various diseases, including cancer, inflammation, and neurological disorders. The compound has shown promising results in preclinical studies, demonstrating its ability to inhibit the growth of cancer cells, reduce inflammation, and modulate neurotransmitter release in the brain.
Propriétés
IUPAC Name |
N-cyclopropyl-2-(2-fluorophenoxy)-N-[(1-methylpyrrol-2-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN2O2/c1-19-10-4-5-14(19)11-20(13-8-9-13)17(21)12-22-16-7-3-2-6-15(16)18/h2-7,10,13H,8-9,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEMAAWVGTWQLHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1CN(C2CC2)C(=O)COC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopropyl-2-(2-fluorophenoxy)-N-((1-methyl-1H-pyrrol-2-yl)methyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

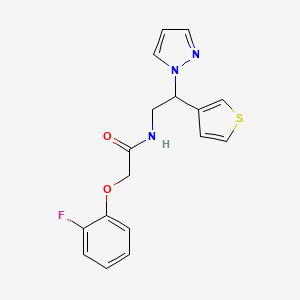
![6-bromo-N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2584095.png)
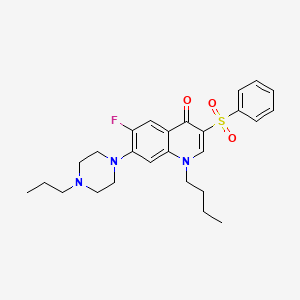

![Methyl 6-benzyl-2,3,4,5,7,7a-hexahydropyrano[2,3-c]pyrrole-4a-carboxylate](/img/structure/B2584099.png)
![2-(4-(2,3-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2584102.png)
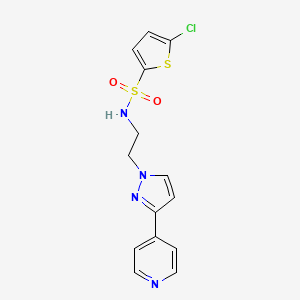
![N-[(3-chloro-2-fluorophenyl)methoxy]-N'-thieno[2,3-d]pyrimidin-4-ylmethanimidamide](/img/structure/B2584105.png)
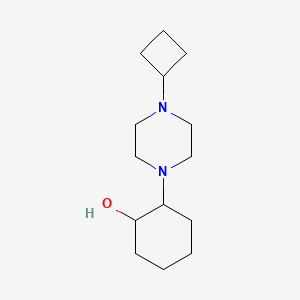
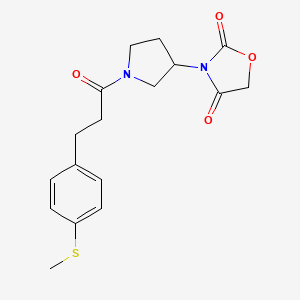


![6-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2584115.png)
